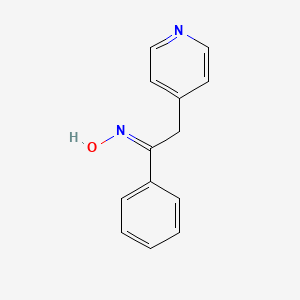
(NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine, also known as HCT-1026, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of hydroxylamines and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine is not fully understood. However, studies have shown that the compound exhibits its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
Studies have shown that (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes like superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine in lab experiments is its ability to exhibit multiple therapeutic effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Further studies are also needed to understand the exact mechanism of action of the compound and to optimize its therapeutic potential.
Conclusion:
In conclusion, (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine is a novel compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine involves the reaction of 2-pyridinecarboxaldehyde and phenylhydrazine in the presence of a reducing agent like sodium borohydride. The reaction yields the desired compound as a yellow solid with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
The compound (NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. The compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9,16H,10H2/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBOUYPEGGIFG-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(1-phenyl-2-pyridin-4-ylethylidene)hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


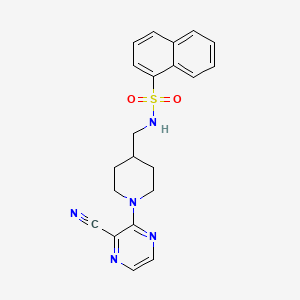
![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

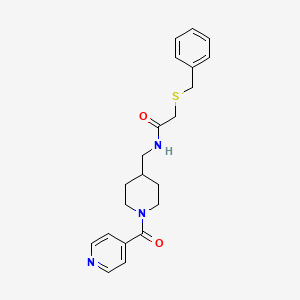
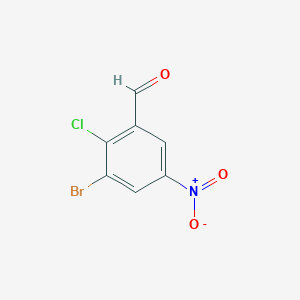
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)
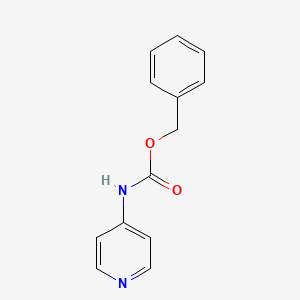

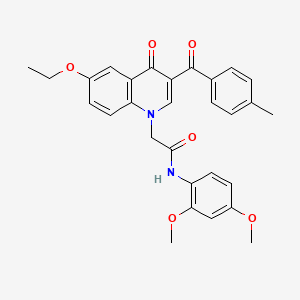
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)
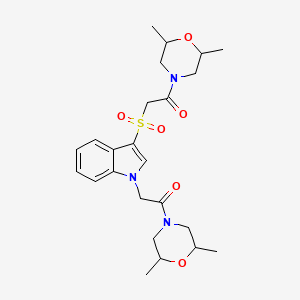
![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)